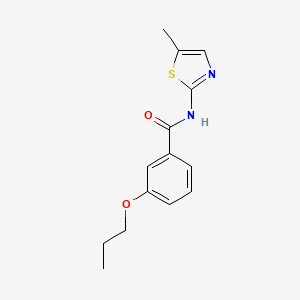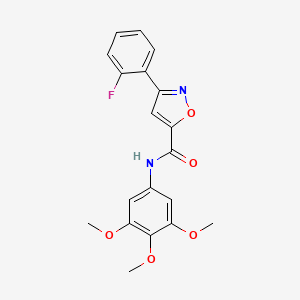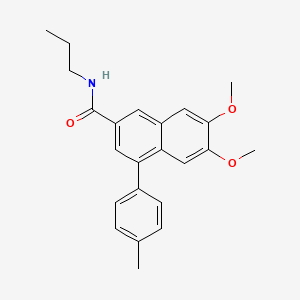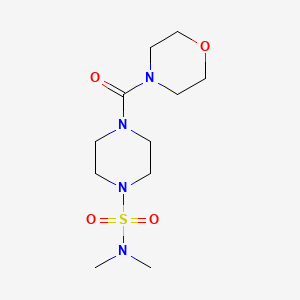![molecular formula C18H17N3O5S B4648128 N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide](/img/structure/B4648128.png)
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide
説明
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide, also known as SU6668, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized by Sugen Inc. in the late 1990s and has since been used in numerous scientific research studies. The purpose of
作用機序
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide involves the inhibition of several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). By inhibiting these RTKs, N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide prevents the activation of downstream signaling pathways that are involved in cell proliferation, angiogenesis, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide vary depending on the specific cell type and tissue. In cancer cells, N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide inhibits cell proliferation and induces apoptosis, which is a form of programmed cell death. In endothelial cells, N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide inhibits angiogenesis and induces apoptosis. In immune cells, N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide inhibits the production of pro-inflammatory cytokines and chemokines. Overall, the effects of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide are primarily anti-proliferative, anti-angiogenic, and anti-inflammatory.
実験室実験の利点と制限
One advantage of using N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. Another advantage is that it has been extensively studied and has a well-characterized mechanism of action. However, one limitation of using N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide is that it is not a selective inhibitor and can inhibit multiple RTKs, which may lead to off-target effects. Additionally, the effects of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide may vary depending on the specific cell type and tissue, which may complicate data interpretation.
将来の方向性
There are several future directions for the study of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide. One direction is to develop more selective inhibitors that target specific RTKs involved in cancer, angiogenesis, and inflammation. Another direction is to investigate the combination of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide with other anti-cancer drugs or therapies to enhance its efficacy. Additionally, the use of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide in preclinical animal models and clinical trials should be further explored to determine its safety and efficacy in humans. Finally, the development of novel drug delivery systems for N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide may also be a promising future direction.
科学的研究の応用
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide has been studied extensively for its potential therapeutic applications in cancer, angiogenesis, and inflammation. In cancer research, N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, prostate, and colon cancer cells. In angiogenesis research, N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide has been shown to inhibit the formation of new blood vessels, which is a critical process for tumor growth and metastasis. In inflammation research, N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.
特性
IUPAC Name |
(E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-25-15-5-8-17(26-2)12(10-15)9-13(11-19)18(22)21-14-3-6-16(7-4-14)27(20,23)24/h3-10H,1-2H3,(H,21,22)(H2,20,23,24)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPBOODVPHFLHD-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)propanamide](/img/structure/B4648045.png)
![N-(4-iodophenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B4648053.png)



![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-6-cyclopropyl-3-methyl-N-(1-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4648093.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine hydrochloride](/img/structure/B4648113.png)

![N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide](/img/structure/B4648122.png)
![5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4648124.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4648135.png)

![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B4648156.png)